N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H22F3N3O and its molecular weight is 401.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has detailed the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, highlighting their potential as selective class III agents for arrhythmias, showcasing the flexibility of the 1H-imidazol-1-yl moiety in producing electrophysiological activity (Morgan et al., 1990). Additionally, the creation of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides demonstrates the versatility in generating new classes of compounds with potential therapeutic applications (Sañudo et al., 2006).
Pharmacological Potential
Several studies have unveiled compounds with significant pharmacological potential. For instance, novel ((2-substituted-1H-benzo[d]imidazol-1-yl)methyl)benzamides have been identified as potent and selective inhibitors of TNF-alpha Converting Enzyme (TACE), highlighting their potential in suppressing inflammatory responses and their oral bioavailability (Ott et al., 2008). Furthermore, research into nonpeptide angiotensin II receptor antagonists has led to the discovery of N-(biphenylylmethyl)imidazoles, providing insights into orally active antihypertensives (Carini et al., 1991).
Novel Applications and Mechanisms
Investigations into the gelation behavior of N-(thiazol-2-yl)benzamide derivatives have revealed the impact of methyl functionality and non-covalent interactions on their gelation, offering potential applications in materials science (Yadav & Ballabh, 2020). Additionally, a study on the synthesis and evaluation of benzothiazole derivatives as antitumor agents provides an example of how modifications to the molecular structure can lead to compounds with significant antitumor activities (Yoshida et al., 2005).
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O/c23-22(24,25)17-6-2-1-5-16(17)21(29)26-13-14-9-11-15(12-10-14)20-27-18-7-3-4-8-19(18)28-20/h1-8,14-15H,9-13H2,(H,26,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWODYZAZWYDCLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.